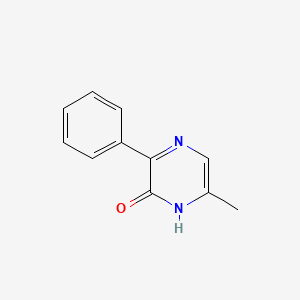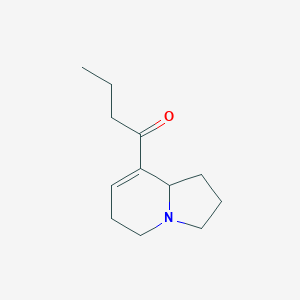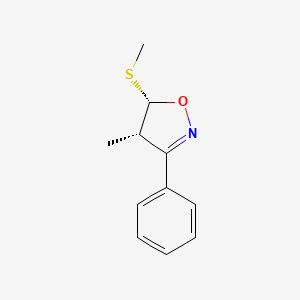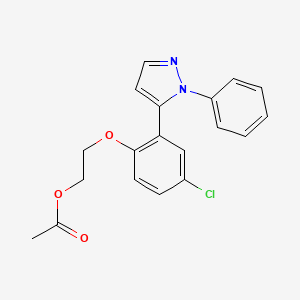
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate is a complex organic compound that features a pyrazole ring, a phenoxy group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Phenoxy group attachment: This step involves the reaction of the chlorinated pyrazole with a phenol derivative under basic conditions.
Acetylation: Finally, the acetate ester is formed by reacting the phenoxy compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This can reduce the nitro groups to amines or the carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols.
科学的研究の応用
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity, while the acetate ester can influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl alcohol: Similar structure but with an alcohol group instead of an acetate ester.
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl chloride: Similar structure but with a chloride group instead of an acetate ester.
Uniqueness
2-(4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy)ethyl acetate is unique due to its combination of functional groups, which can impart specific chemical and biological properties. The presence of the acetate ester can enhance its solubility and stability, making it a valuable compound for various applications.
特性
分子式 |
C19H17ClN2O3 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
2-[4-chloro-2-(2-phenylpyrazol-3-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H17ClN2O3/c1-14(23)24-11-12-25-19-8-7-15(20)13-17(19)18-9-10-21-22(18)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3 |
InChIキー |
UKRAOONRFXLGLF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide](/img/structure/B12897629.png)
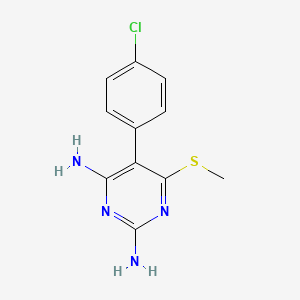
![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
![2-{[(3R)-Oxolan-3-yl]oxy}aniline](/img/no-structure.png)
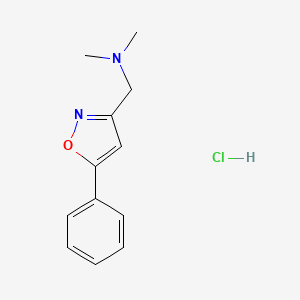
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12897663.png)
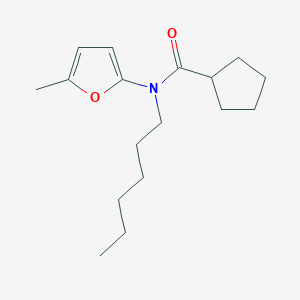
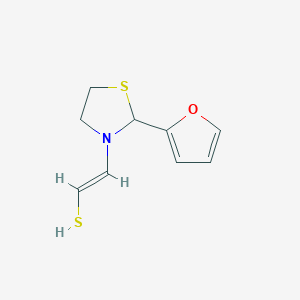
![3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12897679.png)
